1,3,4-Trimethyl-2,5-dihydro-1H-phosphole
Description
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a phosphorus-containing heterocyclic compound featuring a five-membered ring with one phosphorus atom and partial saturation at the 2,5-positions. The methyl substituents at the 1,3,4-positions influence its electronic and steric properties, making it distinct from fully unsaturated phospholes. Phospholes are structurally analogous to pyrrole but exhibit reduced aromaticity due to phosphorus’s larger atomic radius and lower electronegativity compared to nitrogen. This compound is of interest in organophosphorus chemistry for applications in catalysis, materials science, and ligand design.
Properties
CAS No. |
14410-05-0 |
|---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
1,3,4-trimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3 |
InChI Key |
QRMJYIOJSLMVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .
Industrial Production Methods
Industrial production of 1,3,4-trimethyl-2,5-dihydro-1H-phosphole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.
Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholes depending on the reagents used.
Scientific Research Applications
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and catalysts for various industrial processes
Mechanism of Action
The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of 1,3,4-Trimethyl-2,5-dihydro-1H-phosphole and Related Compounds
Spectral and Physical Properties
- Phospholes : The IR spectrum of 1-ethyl-2,5-dihydro-1H-phosphole 1-oxide would show P=O stretches (~1200–1250 cm⁻¹) and C-P vibrations (~650–750 cm⁻¹). NMR signals for methyl groups in 1,3,4-trimethyl derivatives would appear as singlets in the δ 1.5–2.5 ppm range (¹H) and δ 15–25 ppm (³¹P) .
- Benzodiazepines : Characteristic IR bands include C=O (1710 cm⁻¹) and C=N (1610–1630 cm⁻¹). ¹H-NMR signals for methyl groups (δ ~2.16 ppm) and iminium protons (δ 3.5–4.5 ppm) confirm cyclization .
- Thiadiazoles : IR spectra feature S-H stretches (~2550 cm⁻¹) and C-S vibrations (~700 cm⁻¹). ¹H-NMR of SH groups is often broad near δ 3–5 ppm .
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